molecular formula C10H8FN3 B8769785 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-

Cat. No. B8769785
M. Wt: 189.19 g/mol
InChI Key: ITYNGXXXGFNZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05439917

Procedure details

Mannich reagent (0.8 ml, prepared according to Liebigs (1971) Ann. Chem., 743, 95-111) was added under stirring to pre-cooled (-78° C.) 5-fluoro-2-methylpyrrolo[2,3-b]pyridine (0.33 g, 2.2 mmol) under argon. The flask containing the reaction mixture was then placed in an ice bath and stirring was continued to give a white suspension. The ice lumps melted within 2 h and the resulting water bath was allowed attain room temperature. After 24 h almost all suspension had dissolved. The reaction mixture was cooled in an ice bath, diluted with deinionized water (8 ml) and extracted with diethyl ether (2×5 ml) to remove some remaining starting material and a by-product (propably the corresponding Mannich dimer). Sodium cyanide (1.08 g, 0.022 mol) was added to the water phase, assumed to contain 3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine, and the resulting solution was refluxed for 2 h to afford a suspension which was isolated by filtration. Purification by flash chromatography (SiO 2 /CH2Cl2 :MeOH 19:1) gave 0.28 g (67%, two steps) of 3-(cyanomethyl)-5-fluoro-2-methylpyrrolo[2,3-b]pyridine.
[Compound]
Name
Mannich reagent
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH3:11])[NH:8][C:5]2=[N:6][CH:7]=1.[C-]#N.[Na+].C[N:16]([CH2:18][C:19]1C2C(=NC=C(F)C=2)NC=1C)C>O>[C:18]([CH2:19][C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([F:1])[CH:3]=2)[NH:8][C:9]=1[CH3:11])#[N:16] |f:1.2|

Inputs

Step One
Name
Mannich reagent
Quantity
0.8 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
FC=1C=C2C(=NC1)NC(=C2)C
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.08 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=C(NC2=NC=C(C=C21)F)C
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The flask containing the reaction mixture
CUSTOM
Type
CUSTOM
Details
was then placed in an ice bath
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
to give a white suspension
CUSTOM
Type
CUSTOM
Details
was allowed attain room temperature
DISSOLUTION
Type
DISSOLUTION
Details
After 24 h almost all suspension had dissolved
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×5 ml)
CUSTOM
Type
CUSTOM
Details
to remove
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to afford a suspension which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO 2 /CH2Cl2 :MeOH 19:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(NC2=NC=C(C=C21)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.